[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-7(15)4-6-5-16-9(12-6)13-8-10-2-1-3-11-8/h1-3,5H,4H2,(H,14,15)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBPFVSHWCAGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257988 | |
| Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219828-13-3 | |
| Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219828-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with α-haloacetic acid derivatives under basic conditions, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
The compound exhibits notable biological activities, particularly as an inhibitor of protein kinases. This property has made it a candidate for research in treating cell proliferative diseases, including various cancers.
Inhibition of Cancer Cell Proliferation
A study demonstrated that treatment with [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid resulted in a significant decrease in the proliferation of acute myeloid leukemia (AML) cells. The compound was tested on MV4-11 cell lines, showing effective inhibition at concentrations as low as 0.25 μM over a 24-hour exposure period. Graphical results indicated a dose-dependent response, confirming its potential as an anti-cancer agent .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of derivatives of this compound has provided insights into optimizing its efficacy. Modifications to the thiazole and pyrimidine rings have been explored to enhance binding affinity to target proteins involved in cancer progression .
Applications in Drug Development
The compound is being investigated for its potential use in developing new therapeutic agents targeting specific kinases involved in cancer pathways. Its ability to modulate cellular mechanisms makes it a valuable candidate for further pharmaceutical development.
Data Table: Summary of Biological Studies
Mechanism of Action
The mechanism of action of [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of various enzymes, disrupting their normal function. This inhibition can lead to a cascade of effects within the cell, ultimately resulting in the desired therapeutic outcome .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Pyridine vs. Pyrimidine Substitution
- 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (C₁₀H₈ClN₃O₂S, MW 269.71) Replaces the pyrimidine with a chloropyridine group. Molecular Weight (MW): 269.71; LogP: Estimated ~1.5 (lower polarity than pyrimidine analog).
Aryl Substitutions
- 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid (C₁₁H₈FNO₂S, MW 237.25) Features a 3-fluorophenyl group instead of pyrimidine. Increased lipophilicity (LogP ~2.8) due to the aromatic fluorophenyl group, which may enhance membrane permeability but reduce aqueous solubility . Lacks the hydrogen-bonding pyrimidine, limiting interactions with polar targets.
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 851879-29-3)
Sulfone and Heterocyclic Modifications
- Sulfone’s strong electron-withdrawing effects contrast with pyrimidine’s moderate electron-deficient nature.
Functional Group Variations
Amino Acid Derivatives
- N-BOC-2-amino-4-thiazolacetic acid (C₉H₁₃N₂O₃S, MW 229.27) The tert-butoxycarbonyl (BOC) group protects the amine, making it a synthetic precursor.
Methoxyimino Modifications
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Features |
|---|---|---|---|
| [Target Compound] | ~250–270* | ~1.2 | Pyrimidine enhances H-bonding; acetic acid improves solubility. |
| 2-[2-(3-Fluorophenyl)-thiazol]AA | 237.25 | 2.8 | High lipophilicity; limited polar interactions. |
| 2-{2-[(5-Cl-pyridinyl)amino]...} | 269.71 | 1.5 | Moderate polarity; single H-bond donor. |
| 2-(1,1-Dioxothiolan-thiazol)AA | 261.32 | 0.5 | High polarity; sulfone improves metabolic stability. |
*Estimated based on structural analogs.
Biological Activity
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C9H8N4O2S |
| Molecular Weight | 236.25 g/mol |
| IUPAC Name | 2-(2-pyrimidin-2-ylamino)-1,3-thiazol-4-ylacetic acid |
| CAS Number | 1219828-13-3 |
| Appearance | Solid |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit inhibitory effects on various cancer cell lines. For instance, in vitro assays indicated that this compound inhibits the proliferation of pancreatic cancer cells with IC50 values comparable to established inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to induce apoptosis in cancer cells and enhance the expression of tumor suppressor genes. Specifically, compounds similar to this compound have demonstrated significant HDAC inhibitory activity in various studies .
Case Studies and Research Findings
- Inhibition of HDACs
- Antiproliferative Activity
- Molecular Docking Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiazole-acetic acid derivatives are often synthesized by reacting 2-aminothiazole intermediates with pyrimidinyl halides in polar aprotic solvents (e.g., DMF or DMSO) under reflux, with triethylamine as a base to deprotonate intermediates. Post-synthetic modifications, such as coupling with benzamide or triazole groups, may require Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Characterization typically involves / NMR, IR, and HPLC (98–99% purity) to confirm regioselectivity and purity .
Q. How can the crystal structure of this compound be resolved to inform coordination chemistry studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Crystallization is optimized using slow evaporation in mixed solvents (e.g., ethanol/water). Structural parameters (bond lengths, angles, and torsion angles) are analyzed to assess hydrogen bonding (N–H···N/O) and π-π stacking interactions, which influence coordination polymer assembly. Refinement software like SHELXTL is used to resolve disorder in pyrimidine-thiazole moieties .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Consult Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store at 2–8°C under inert gas (argon) to prevent decomposition .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding mechanisms of this compound to biological targets?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using protein structures (PDB ID) and ligand 3D coordinates (optimized via DFT at B3LYP/6-31G* level). Analyze binding poses for hydrogen bonds (e.g., pyrimidine N with active-site residues) and hydrophobic interactions (thiazole ring with aromatic pockets). Validate with MM-GBSA binding free energy calculations and compare with experimental IC values .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Discrepancies in -NMR signals (e.g., unexpected multiplicity) may arise from dynamic processes (tautomerism) or solvent effects. Use variable-temperature NMR or deuterated solvents (DMSO-d) to stabilize conformers. Cross-validate with -NMR DEPT-135 and HSQC experiments. Computational NMR shifts (GIAO method) can identify dominant tautomers .
Q. How can coordination polymers derived from this compound be optimized for catalytic or sensing applications?
- Methodological Answer : Design polymers by coordinating the thiazole N or pyrimidine N atoms with transition metals (e.g., Zn, Cu). Optimize metal-ligand ratios (1:1 to 1:3) in solvothermal reactions (100–120°C, 24–72 hrs). Characterize porosity via BET surface area analysis and catalytic activity using model reactions (e.g., CO cycloaddition). Stability is tested under humidity and thermal stress (TGA/DSC) .
Q. What analytical techniques are most reliable for assessing purity and degradation products?
- Methodological Answer : Use UPLC-MS with a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Degradation studies (forced hydrolysis at pH 1–13, 40–60°C) identify labile sites (e.g., acetic acid moiety). Quantify degradation products (>0.1%) per ICH guidelines. High-resolution MS (Q-TOF) confirms molecular formulae of unknowns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
